

## Application Notes & Protocols: Celastrol Encapsulation in Nanoparticles for Enhanced Drug Delivery

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Compound of Interest		
Compound Name:	Celastrol	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Celastrol**, a quinone methide triterpene extracted from the root of Tripterygium wilfordii (Thunder God Vine), has demonstrated significant therapeutic potential as a potent anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[1][2][3][4] Its mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of NF-kB activity, induction of apoptosis, and suppression of angiogenesis.[5][6] However, the clinical translation of **Celastrol** is severely hampered by its poor water solubility, low oral bioavailability, short plasma half-life, and potential for off-target toxicity.[1][2][4][7][8]

Nanotechnology offers a promising strategy to overcome these limitations.[2] Encapsulating **Celastrol** within nanoparticle-based drug delivery systems can enhance its solubility, improve its pharmacokinetic profile, enable targeted delivery to disease sites, and reduce systemic toxicity.[4][7][9] This document provides an overview of various **Celastrol** nanoformulations, detailed experimental protocols, and a summary of their physicochemical and therapeutic properties.

# Common Nanoparticle Formulations for Celastrol Delivery

A variety of nanocarriers have been explored to improve the delivery of **Celastrol**.[1] These systems are designed to protect the drug from degradation, control its release, and target



specific tissues or cells.

- Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid)
   (PLGA) and poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) are widely used
   to encapsulate Celastrol.[3][5][7] These nanoparticles can improve drug solubility and
   provide sustained release.[5]
- Liposomes: These are spherical vesicles composed of phospholipid bilayers that can
  encapsulate both hydrophilic and lipophilic drugs like Celastrol.[1][10] Surface modifications,
  such as the addition of galactose or folic acid, can be used to target specific receptors on
  cancer cells.[1][7]
- Nanostructured Lipid Carriers (NLCs): NLCs are composed of a blend of solid and liquid lipids, offering high drug loading capacity and stability. They have been shown to enhance the oral bioavailability of Celastrol.[11]
- Mesoporous Silica Nanoparticles (MSNs): MSNs possess a unique porous structure, allowing for high drug loading and controlled, pH-responsive drug release.[1]
- Albumin-Based Nanoparticles: Human serum albumin nanoparticles can improve Celastrol's
  water solubility and reduce its toxicity, with the ability to specifically target certain cell types.
   [7]
- Exosomes: These are cell-derived vesicles that can act as natural nanocarriers, demonstrating enhanced antitumor activity presumably due to higher bioavailability.[7][9]

# Data Presentation: Physicochemical and Efficacy Data

The following tables summarize quantitative data from various studies on **Celastrol**-loaded nanoparticles.

Table 1: Physicochemical Properties of Selected Celastrol Nanoparticles



Nanoparti cle Type	Polymer <i>l</i> Lipid Composit ion	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (EE%)	Drug Loading Capacity (DLC%)	Referenc e
PLGA- PEG NPs	PLGA, PEG, Chitosan, Mannose	~380	~-55	N/A	N/A	[12]
PEG-b- PCL Micelles	Poly(ethyle ne glycol)-block-poly(ε-caprolacto ne)	N/A	N/A	N/A	7.36%	[5]
Liposomes	Soybean Phospholip id, Cholesterol , Tween-80	89.6 ± 7.3	-87.7 ± 5.8	98.06 ± 0.94%	N/A	[10]
FA-PLGA- PEG NPs	Folic Acid, PLGA, PEG	155	N/A	95%	9.5%	[11][13]
NLCs	Solid & Liquid Lipids, Cell- penetrating peptide	126.7 ± 9.2	N/A	N/A	N/A	[11]
Self- Assembled NPs	mPEG-PLL	103.1 ± 10.7	N/A	N/A	N/A	[3]



| CS-FA/TT/PLGA NPs | Chondroitin Sulfate-Folic Acid, TPP-TPGS, PLGA | ~100 | N/A | N/A | N/A | |

Table 2: Summary of In Vitro and In Vivo Efficacy of Celastrol Nanoparticles

Nanoparticle Formulation	Cell Line / Animal Model	Key Findings & Efficacy	Reference
PEG-b-PCL Micelles	SO-Rb 50 (Retinoblastoma) <i>l</i> Xenograft Mice	IC50 of 17.733  µg/mL.  Substantially  suppressed tumor  volume and weight in vivo.	[5]
Self-Stabilized NPs (mPEG-PLL)	B16F10 (Melanoma) / Xenograft Mice	Enhanced antitumor efficacy and reduced side toxicities compared to free Celastrol.	[6]
FA-PLGA-PEG NPs	SKOV3 (Ovarian Cancer)	Enhanced uptake via active targeting and significant inhibitory potential.	[11]
CS-FA/TT/PLGA NPs	4T1 (Breast Cancer) / Xenograft Mice	Displayed the strongest antitumor activity and notably inhibited tumor growth in vivo.	
Galactosylated Liposomes	Hepatocellular Carcinoma Mouse Model	Effectively prevented tumor growth by inhibiting AKT activation and inducing apoptosis.	[1][7]



| Neutrophil-Mimicking NPs | Pancreatic Carcinoma Model | Achieved pancreas-specific drug delivery by overcoming the blood-pancreas barrier. |[3][11] |

## **Experimental Protocols**

This section provides detailed methodologies for the preparation, characterization, and evaluation of **Celastrol**-loaded nanoparticles.

## Protocol 1: Preparation of Celastrol-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This protocol is adapted from methodologies for preparing polymer-based nanoparticles.[12]

#### Materials:

- Celastrol (Cel)
- Poly(lactic-co-glycolic acid) (PLGA)
- Polyvinyl alcohol (PVA)
- · Dichloromethane (DCM) or Chloroform
- Deionized water
- Magnetic stirrer, Homogenizer or Probe Sonicator
- Rotary evaporator
- Ultracentrifuge

#### Procedure:

 Prepare the Organic Phase (Oil Phase): Dissolve 5-10 mg of Celastrol and 100-200 mg of PLGA in 5 mL of DCM or chloroform.

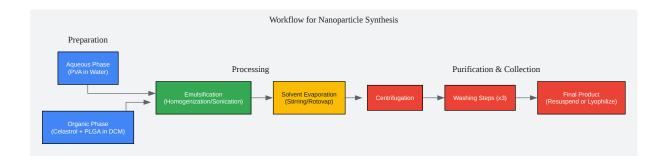
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- Prepare the Aqueous Phase (Water Phase): Prepare a 1% (w/v) PVA solution in deionized water. This will act as the surfactant to stabilize the emulsion.
- Form the Primary Emulsion (o/w): Add the organic phase dropwise into 15-20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 3-5 minutes) or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 4-6 hours, or use a rotary evaporator under reduced pressure, to allow the organic solvent (DCM/chloroform) to evaporate. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
- Nanoparticle Collection and Purification:
  - Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm, 4°C) for 30 minutes.
  - Discard the supernatant, which contains unencapsulated Celastrol and residual PVA.
  - Resuspend the nanoparticle pellet in deionized water and wash by repeating the centrifugation step two more times to remove any remaining impurities.
- Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized (freeze-dried).





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**Caption:** Workflow for nanoparticle synthesis via emulsification-solvent evaporation.

# Protocol 2: Characterization of Celastrol-Loaded Nanoparticles

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute the nanoparticle suspension in deionized water or an appropriate buffer to an optimal concentration for measurement.
  - Transfer the sample to a disposable cuvette.
  - Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[12]
  - Perform measurements in triplicate and report the mean ± standard deviation. A PDI value
     12
     12



- 2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
- Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
- Procedure:
  - Total Drug (W\_total): Dissolve a known amount of lyophilized Celastrol-loaded nanoparticles in a suitable organic solvent (e.g., acetonitrile or DMSO) to break the nanoparticles and release the encapsulated drug.
  - Free Drug (W\_free): Alternatively, measure the amount of unencapsulated Celastrol in the supernatant collected during the first centrifugation step (Protocol 1, Step 5).
  - Quantify the Celastrol concentration in the resulting solution using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.
  - Calculate DLC and EE using the following formulas:
    - EE (%) = [(Total Drug Free Drug) / Total Drug] \* 100
    - DLC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] \* 100

## **Protocol 3: In Vitro Drug Release Study**

This protocol uses the dialysis bag method to simulate drug release in a physiological environment.[14][15]

#### Materials:

- Dialysis tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5 kDa).
- Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/tumor environments, respectively).
- Shaking incubator or water bath.
- HPLC or UV-Vis Spectrophotometer.

#### Procedure:



- Place 1 mL of the **Celastrol**-loaded nanoparticle suspension into a dialysis bag.
- Securely seal both ends of the bag.
- Immerse the dialysis bag in a beaker containing 50 mL of release buffer (e.g., PBS pH 7.4).
- Place the beaker in a shaking incubator at 37°C with gentle agitation.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer from the beaker.
- Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.
- Analyze the amount of Celastrol released into the buffer samples using HPLC or UV-Vis.
- Plot the cumulative percentage of drug released versus time to obtain the release profile.[16]
   Studies often show a biphasic release pattern: an initial burst release of surface-adsorbed drug followed by a sustained release of the encapsulated drug.[16]

### **Protocol 4: In Vitro Cell Viability Assay**

This protocol determines the cytotoxicity of **Celastrol** formulations against cancer cells.[12][14]

#### Materials:

- Cancer cell line of interest (e.g., 4T1, SKOV3, SO-Rb 50).
- Complete cell culture medium.
- 96-well plates.
- Free Celastrol, Celastrol-loaded nanoparticles, and blank nanoparticles (control).
- CCK-8 or MTT reagent.
- · Microplate reader.

#### Procedure:



- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of free Celastrol, Celastrol-loaded nanoparticles, and blank nanoparticles in the culture medium.
- Remove the old medium from the wells and add 100 μL of the prepared treatments. Include untreated cells as a negative control.
- Incubate the plate for another 24, 48, or 72 hours.
- Add 10 μL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability
  versus drug concentration to determine the IC50 (the concentration required to inhibit 50% of
  cell growth).

### **Protocol 5: In Vivo Antitumor Efficacy Study**

This protocol describes a typical xenograft model to evaluate the therapeutic efficacy of **Celastrol** nanoparticles in vivo.[5][6] All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).
- Cancer cells for tumor induction.
- Treatment formulations (e.g., PBS, free **Celastrol**, **Celastrol**-loaded nanoparticles).
- Calipers for tumor measurement.

#### Procedure:

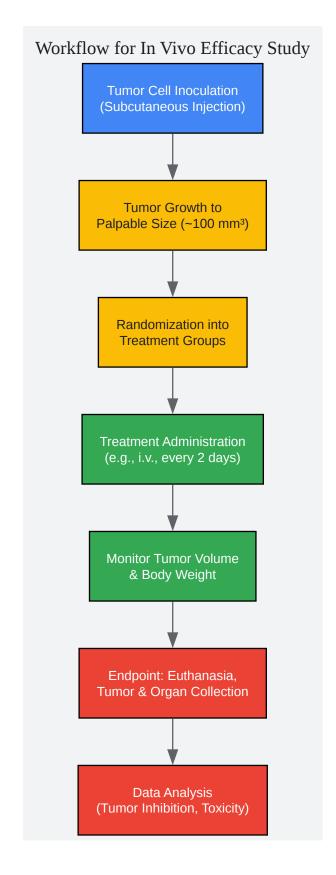






- Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10<sup>6</sup> cells in 100 μL PBS) into the flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>). Randomly divide the mice into treatment groups (n=5-8 per group), such as:
  - Group 1: Control (PBS or saline)
  - Group 2: Free Celastrol
  - Group 3: Blank Nanoparticles
  - Group 4: Celastrol-loaded Nanoparticles
- Treatment Administration: Administer the treatments via a suitable route (e.g., intravenous or intraperitoneal injection) every other day for a specified period (e.g., 16-21 days).
- Monitoring:
  - Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
  - Monitor the body weight of the mice as an indicator of systemic toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and photograph them. Major organs (liver, kidney, spleen) can be collected for histopathological analysis to assess toxicity.
- Data Analysis: Plot the average tumor volume versus time for each group to evaluate tumor growth inhibition.





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Caption: General workflow for an in vivo xenograft mouse model study.

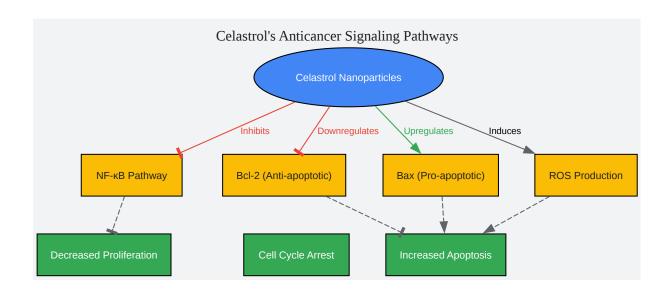
## **Molecular Signaling Pathways of Celastrol**

**Celastrol** exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.[17] Nanoparticle delivery can enhance the accumulation of **Celastrol** at the tumor site, thereby amplifying its impact on these pathways.

#### Key Targeted Pathways:

- NF-κB Pathway Inhibition: **Celastrol** is a well-known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] By preventing the activation of NF-κB, **Celastrol** downregulates the expression of anti-apoptotic proteins like Bcl-2, promoting cell death.
- Induction of Apoptosis: Celastrol induces apoptosis (programmed cell death) by modulating
  the balance of pro-apoptotic and anti-apoptotic proteins. It decreases the expression of Bcl-2
  while increasing the expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2
  ratio leads to the activation of caspases and subsequent cell death.[5][17]
- Cell Cycle Arrest: Celastrol can cause cell cycle arrest, often at the G1/S checkpoint, preventing cancer cells from dividing and proliferating.[17]
- ROS Generation: In some cancer types, Celastrol has been shown to induce the production
  of Reactive Oxygen Species (ROS), leading to oxidative stress and promoting apoptosis.[14]
  ROS-responsive nanoparticles have been designed to release Celastrol in the high-ROS
  tumor microenvironment, creating a positive feedback loop that amplifies therapeutic
  efficacy.[13][14]





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Caption: Celastrol targets multiple pathways to inhibit cancer cell survival.

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